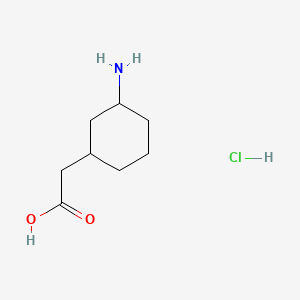
2-(3-Aminocyclohexyl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Aminocyclohexyl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO2. It is a derivative of cyclohexane and contains both an amino group and a carboxylic acid group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminocyclohexyl)acetic acid hydrochloride typically involves the hydrogenation of 4-nitrophenyl acetic acid in a protic solvent at a temperature between 40-50°C in the presence of palladium on carbon (Pd/C) under 0.1-0.6 bar overpressure. The intermediate product, 4-aminophenyl acetic acid, is further hydrogenated at a temperature between 50-60°C under 1-4 bar overpressure. The final product, 4-aminocyclohexyl acetic acid, is then heated to reflux for 1-3 hours in hydrochloric ethanol .
Industrial Production Methods
Industrial production methods for this compound involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminocyclohexyl)acetic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexyl derivatives.
Scientific Research Applications
2-(3-Aminocyclohexyl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(3-Aminocyclohexyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Aminocyclohexyl)acetic acid hydrochloride
- 2-(4-Aminocyclohexyl)acetic acid hydrochloride
Uniqueness
2-(3-Aminocyclohexyl)acetic acid hydrochloride is unique due to the position of the amino group on the cyclohexane ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .
Properties
Molecular Formula |
C8H16ClNO2 |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
2-(3-aminocyclohexyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c9-7-3-1-2-6(4-7)5-8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H |
InChI Key |
IPBDSSWLAGCHPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)N)CC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


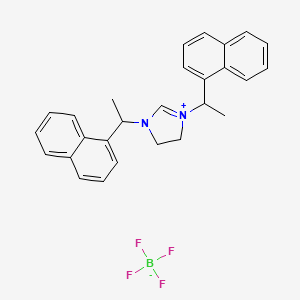
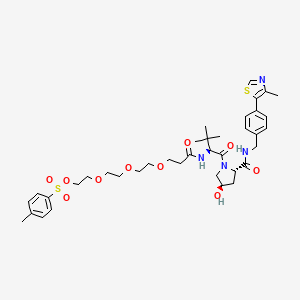
![2-Isopropylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B12509362.png)
![Butyl({[4-({4-[2-(4-{4-[(butyldimethylammonio)methyl]benzamido}phenyl)ethenyl]phenyl}carbamoyl)phenyl]methyl})dimethylazanium dichloride](/img/structure/B12509369.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12509370.png)

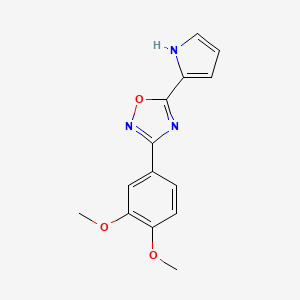
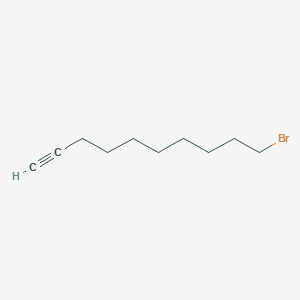
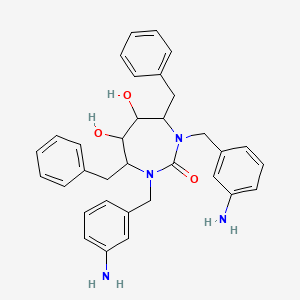
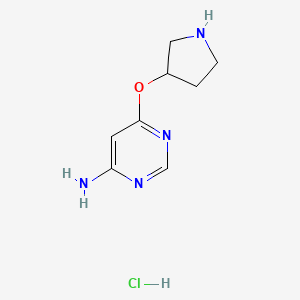
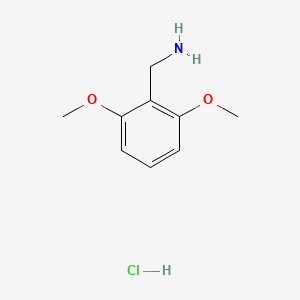
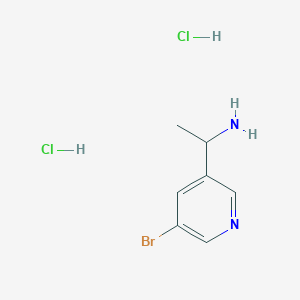
![7-methyl-5-(4-methylphenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B12509438.png)
![3-(4-chlorophenyl)-6-[4-(trifluoromethyl)piperidin-1-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B12509441.png)
